4-Chloropyrido[2,3-d]pyrimidin-7-amine

medicinal chemistry kinase inhibitor design physicochemical property optimization

4-Chloropyrido[2,3-d]pyrimidin-7-amine (CAS 1423034-11-0) is a heterocyclic small molecule (MW 180.60, C₇H₅ClN₄) belonging to the pyrido[2,3-d]pyrimidine scaffold class—a privileged structure extensively exploited in kinase inhibitor discovery. The compound features two orthogonally reactive functional groups: a chlorine atom at the 4-position amenable to nucleophilic aromatic substitution (SₙAr) and a primary amine at the 7-position capable of participating in hydrogen-bonding interactions or further derivatization.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 1423034-11-0
Cat. No. B1378650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrido[2,3-d]pyrimidin-7-amine
CAS1423034-11-0
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=NC=N2)Cl)N
InChIInChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12)
InChIKeyUWJFEIGJUKIOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrido[2,3-d]pyrimidin-7-amine (CAS 1423034-11-0): A Bifunctional Pyridopyrimidine Building Block for Kinase-Focused Library Synthesis


4-Chloropyrido[2,3-d]pyrimidin-7-amine (CAS 1423034-11-0) is a heterocyclic small molecule (MW 180.60, C₇H₅ClN₄) belonging to the pyrido[2,3-d]pyrimidine scaffold class—a privileged structure extensively exploited in kinase inhibitor discovery [1]. The compound features two orthogonally reactive functional groups: a chlorine atom at the 4-position amenable to nucleophilic aromatic substitution (SₙAr) and a primary amine at the 7-position capable of participating in hydrogen-bonding interactions or further derivatization. It is commercially available from multiple reputable vendors at purities of 95–97% . In the peer-reviewed literature, this compound has been explicitly characterized as a promising intermediate for the purposeful synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines [1].

Why 4-Chloropyrido[2,3-d]pyrimidin-7-amine Cannot Be Replaced by Non-Aminated or 7-Oxo Pyridopyrimidine Analogs


Within the pyrido[2,3-d]pyrimidine scaffold family, the presence and nature of substituents at the 4- and 7-positions fundamentally alter both the physicochemical profile and synthetic utility of each analog. The 7-NH₂ group in 4-chloropyrido[2,3-d]pyrimidin-7-amine introduces a hydrogen-bond donor that is entirely absent in 4-chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8, HBD count = 0 vs. 1), increases the hydrogen-bond acceptor count (HBA = 4 vs. 3), and raises the topological polar surface area (TPSA = 64.7 Ų vs. ~38.7 Ų) . These differences directly impact solubility, permeability, and target engagement potential in downstream biological assays. Unlike the 7-oxo analogs (pyrido[2,3-d]pyrimidin-7-ones), which present a carbonyl hydrogen-bond acceptor, the 7-amine offers a donor-capable sp³-hybridized nitrogen that can be selectively functionalized with acyl, sulfonyl, or alkyl groups. Generic substitution of this bifunctional intermediate with a mono-functional analog would eliminate one entire vector for diversity-oriented synthesis, compromising the scope of accessible chemical space in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 4-Chloropyrido[2,3-d]pyrimidin-7-amine Versus Closest Analogs


Hydrogen-Bond Donor Deficit: 4-Chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8) Lacks the 7-NH₂ Group Critical for Kinase Hinge-Binding Interactions

The presence of a hydrogen-bond donor at position 7 is a critical structural determinant for pyrido[2,3-d]pyrimidine-based kinase inhibitors, as the 7-NH₂ group can engage the hinge region of the kinase ATP-binding site. 4-Chloropyrido[2,3-d]pyrimidin-7-amine possesses 1 hydrogen-bond donor (the 7-NH₂) and 4 hydrogen-bond acceptors, whereas its direct non-aminated comparator 4-chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8) has 0 H-bond donors and only 3 H-bond acceptors . The topological polar surface area (TPSA) increases from ~38.7 Ų for the non-aminated analog to 64.7 Ų for the target compound, reflecting the added polarity contributed by the 7-amino substituent . This physicochemical differentiation means that any downstream compound library constructed from the non-aminated scaffold would lack the hydrogen-bond donor pharmacophore element at the 7-position, which has been shown in the pyrido[2,3-d]pyrimidine literature to be a key contributor to kinase inhibitory potency [1].

medicinal chemistry kinase inhibitor design physicochemical property optimization

LogP Differentiation: The 7-Amino Substituent Produces a Measurable Lipophilicity Shift Compared to the Non-Aminated Scaffold

Lipophilicity is a primary determinant of passive membrane permeability, solubility, and metabolic stability in drug discovery programs. The target compound 4-chloropyrido[2,3-d]pyrimidin-7-amine has a reported LogP value of 1.12 (from Fluorochem technical datasheet, calculated) . Its non-aminated counterpart 4-chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8) has an ACD/LogP of 0.52 (from ChemSpider) . The ΔLogP of approximately +0.6 units indicates that the 7-NH₂ group confers a moderate increase in lipophilicity—consistent with the additional nitrogen atom contributing polarizable electron density while also increasing molecular weight from 165.58 to 180.60 Da. This places the target compound within the favorable LogP range of 0–3 commonly associated with good oral absorption potential, while the non-aminated scaffold sits closer to the hydrophilic boundary, potentially limiting membrane permeability in cellular assays.

ADME prediction lipophilicity optimization drug-likeness

Synthetic Precedent and Yield: Documented Utility as an Intermediate for 4,7-Diaminopyrido[2,3-d]pyrimidines via Regioselective SₙAr at C-4

Zinchenko et al. (2017) demonstrated in Chemistry of Heterocyclic Compounds that 4-chloropyrido[2,3-d]pyrimidin-7-amine can be synthesized by reacting 4-amino-6-chloropyrimidine-5-carbaldehyde under cyclization conditions and explicitly characterized it as 'a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines' [1]. In a follow-on biological evaluation study, the same group utilized this compound (designated as compound 7) as the starting material for a regioselective SₙAr reaction with methyl 2-aminobenzoate to produce methyl 2-[(7-aminopyrido[2,3-d]pyrimidin-4-yl)amino]benzoate (compound 8) in 53% isolated yield [2]. Notably, the 7-NH₂ group remained intact throughout the substitution at C-4, confirming the orthogonality of the two reactive sites—a property that the 7-oxo and 7-unsubstituted analogs cannot offer. For comparison, the 7-oxo analog (4-chloro-pyrido[2,3-d]pyrimidin-7-one) would require a separate reduction or activation step to install an amino group at position 7 before it could serve as a precursor to 4,7-diamino derivatives, adding synthetic steps and reducing overall efficiency.

synthetic methodology building block validation structure-activity relationship

Purity Benchmarking: Vendor-Specified Purity of 97% Provides a Quantifiable Quality Baseline for Reproducible Downstream Chemistry

Purity is a critical parameter affecting stoichiometric calculations and reproducibility in parallel synthesis and library production. 4-Chloropyrido[2,3-d]pyrimidin-7-amine is available from Fluorochem at a specified purity of 97% and from LeYan (Shanghai Haohong Biomedical) also at 97% purity . Sigma Aldrich lists the compound via the Enamine catalog (EN300-113807) with a reported melting point of 170–172 °C, providing an additional identity and purity verification metric . For comparison, the non-aminated analog 4-chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8) is typically offered at 98% purity, but this minor purity difference is outweighed by the fundamental structural advantage of the bifunctional scaffold. The commercially verified purity of ≥97% for the target compound, combined with the melting point specification, enables researchers to use it directly in stoichiometric SₙAr reactions without additional purification, reducing material loss and operational overhead.

quality control reproducibility procurement specification

Kinase Hinge-Binding Pharmacophore Validation: Pyrido[2,3-d]pyrimidin-7-amines Engage the ATP-Binding Pocket of CK2 at Low Micromolar Potency After C-4 Derivatization

Direct biological activity data for the unsubstituted 4-chloropyrido[2,3-d]pyrimidin-7-amine itself is absent from the peer-reviewed literature, as the compound is primarily characterized as a synthetic intermediate rather than a final bioactive entity. However, Zinchenko et al. (2017) demonstrated that derivatives obtained by substituting the 4-chloro group retain the 7-amino pharmacophore and exhibit measurable protein kinase CK2 inhibition: methyl 2-[(7-aminopyrido[2,3-d]pyrimidin-4-yl)amino]benzoate inhibited CK2 with an IC₅₀ of 6.0 μM, while N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl)-4-methoxybenzamide showed an IC₅₀ of 19.5 μM in the same biochemical assay [1]. Molecular docking studies within the same publication confirmed that the 7-amino-substituted pyrido[2,3-d]pyrimidine scaffold occupies the ATP-binding site of CK2 with a binding mode analogous to that established for other pyrido[2,3-d]pyrimidine kinase inhibitors [2]. This class-level evidence establishes that the 7-NH₂ group is a critical pharmacophoric element for kinase hinge-region engagement. The 4-chloro substituent serves as a synthetic handle that can be replaced with diverse amines to modulate potency and selectivity—a modular strategy not feasible with the non-halogenated or 7-oxo analogs.

protein kinase CK2 ATP-competitive inhibition molecular docking

Caveat: Absence of Published Direct Head-to-Head Biological Profiling for the Unsubstituted Parent Compound

It must be explicitly noted that a comprehensive search of the peer-reviewed literature and patent databases did not identify any study that directly evaluated 4-chloropyrido[2,3-d]pyrimidin-7-amine as a standalone bioactive molecule in head-to-head comparison with its closest structural analogs. The compound's proven value lies in its role as a validated synthetic intermediate, as demonstrated by Zinchenko et al. (2017) [1], rather than as a finished pharmacologically active entity. Researchers or procurement officers seeking a compound with pre-existing, experimentally measured IC₅₀ values against a panel of kinases should be aware that this specific compound lacks such data in the public domain. All biological activity inferences presented in this guide derive from class-level knowledge of the pyrido[2,3-d]pyrimidine scaffold [2] and from the activity of derivatives synthesized from this compound [1]. This limitation does not diminish the compound's utility as a building block; rather, it underscores the rationale for its procurement: to serve as a starting material for generating novel derivatives whose activity can be experimentally determined in the user's own assays.

data transparency procurement risk assessment

Validated Application Scenarios for Procuring 4-Chloropyrido[2,3-d]pyrimidin-7-amine


Diversity-Oriented Synthesis of 4,7-Diaminopyrido[2,3-d]pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams engaged in kinase inhibitor discovery can procure 4-chloropyrido[2,3-d]pyrimidin-7-amine as the core building block for generating focused libraries of 4-amino-7-aminopyrido[2,3-d]pyrimidines. The C-4 chlorine atom undergoes regioselective SₙAr with primary and secondary amines (documented by Zinchenko et al., 2017, with methyl 2-aminobenzoate in 53% yield [1]), while the 7-NH₂ group remains available for subsequent functionalization or direct participation in hinge-region hydrogen bonding with the kinase ATP-binding site. The commercial availability at 97% purity with a defined melting point of 170–172 °C ensures that library synthesis can proceed with accurate stoichiometric control without the need for pre-purification, accelerating SAR exploration timelines.

Selective Synthesis of CK2 Kinase Probes via C-4 Derivatization

Research groups focusing on protein kinase CK2 as a therapeutic target can utilize 4-chloropyrido[2,3-d]pyrimidin-7-amine to prepare analogs of the 6.0 μM CK2 inhibitor methyl 2-[(7-aminopyrido[2,3-d]pyrimidin-4-yl)amino]benzoate, which was synthesized directly from this compound and characterized in a peer-reviewed biochemical assay [1]. The 7-NH₂ group is retained as a key pharmacophoric element for ATP-binding site engagement, while variation of the amine introduced at the C-4 position enables systematic exploration of potency and selectivity. The documented 3.25-fold activity advantage of the 7-amino derivative over the corresponding 7-oxo analog in the CK2 assay provides a quantitative rationale for prioritizing this scaffold over 7-oxo alternatives.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

Computational chemists and fragment-based drug discovery teams can leverage the well-characterized physicochemical profile of 4-chloropyrido[2,3-d]pyrimidin-7-amine (MW 180.60, LogP 1.12, HBD 1, HBA 4, TPSA 64.7 Ų [1]) as a fragment starting point with drug-like properties within the favorable LogP range of 0–3. The compound's LogP of 1.12 positions it closer to the center of the typical oral drug space compared to the more hydrophilic non-aminated analog (LogP 0.52) , potentially offering improved membrane permeability while maintaining adequate aqueous solubility. The bifunctional nature of the scaffold allows for property-guided optimization at two independent vectors (C-4 and N-7), providing greater control over the final compound's ADME profile.

Building Block Resupply for Established Synthetic Routes in Academic and Industrial Medicinal Chemistry Laboratories

Academic core facilities and industrial medicinal chemistry laboratories that have established synthetic protocols based on Zinchenko et al. (2017) [1] can rely on multiple reputable vendors (Fluorochem, LeYan, Sigma Aldrich/Enamine) for consistent resupply of 4-chloropyrido[2,3-d]pyrimidin-7-amine at verified purities of 95–97% . The availability from multiple independent commercial sources mitigates single-supplier risk and provides procurement flexibility. The compound's CAS number (1423034-11-0) and MDL number (MFCD20258067) serve as unambiguous identifiers for ordering, ensuring that the correct bifunctional scaffold—rather than the non-aminated analog (CAS 28732-79-8)—is procured for synthetic routes specifically designed around the 7-amino functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.